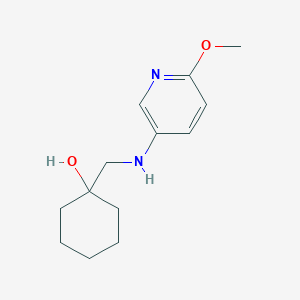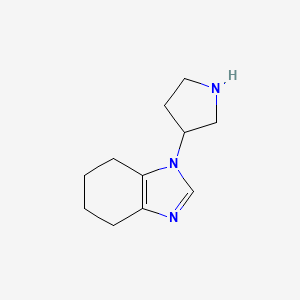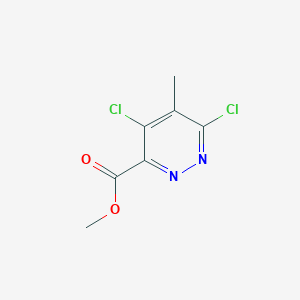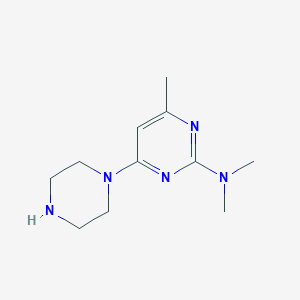
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring two methoxymethyl groups, makes it a valuable subject for research and application in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl groups. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, reverting to the parent pyrrolidine structure.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield methoxymethyl aldehydes or acids, while reduction may produce the parent pyrrolidine compound.
科学研究应用
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl groups may enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,5S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine hydrochloride is unique due to its dual methoxymethyl groups, which provide distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC 名称 |
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-5-7-3-4-8(9-7)6-11-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
InChI 键 |
KWYFHLBDZDFIAU-WSZWBAFRSA-N |
手性 SMILES |
COC[C@@H]1CC[C@H](N1)COC.Cl |
规范 SMILES |
COCC1CCC(N1)COC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)


![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)

![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)


![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)

![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
